Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl-
CAS No.: 91880-41-0
Cat. No.: VC18468514
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91880-41-0 |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 5-acetamido-2-hydroxy-3-methylbenzamide |
| Standard InChI | InChI=1S/C10H12N2O3/c1-5-3-7(12-6(2)13)4-8(9(5)14)10(11)15/h3-4,14H,1-2H3,(H2,11,15)(H,12,13) |
| Standard InChI Key | APLIEPYNXJWBTI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1O)C(=O)N)NC(=O)C |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol . Its IUPAC name, 5-acetamido-2-hydroxy-3-methylbenzamide, reflects the positions of its functional groups:
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A hydroxyl group at position 2
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A methyl group at position 3
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A carbamoyl group at position 4
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An acetamido group at position 5
The canonical SMILES representation, CC1=CC(=CC(=C1O)C(=O)N)NC(=O)C, and InChIKey, APLIEPYNXJWBTI-UHFFFAOYSA-N, provide unambiguous identifiers for its structure .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 91880-41-0 |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 5-acetamido-2-hydroxy-3-methylbenzamide |
| SMILES | CC1=CC(=CC(=C1O)C(=O)N)NC(=O)C |
| InChIKey | APLIEPYNXJWBTI-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of acetanilide derivatives typically involves multi-step functionalization of aniline precursors. For this compound, a plausible route includes:
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Methylation: Introducing the methyl group at position 3 via Friedel-Crafts alkylation.
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Hydroxylation: Electrophilic substitution to install the hydroxyl group at position 2.
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Carbamoylation: Reaction with cyanogen bromide (BrCN) or urea derivatives to form the carbamoyl group.
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Acetamidation: Acylation of the amine at position 5 using acetic anhydride .
Polar solvents such as ethanol or water are often employed to enhance intermediate solubility, while temperature control (e.g., 0–50°C) ensures reaction specificity.
Optimization Challenges
Key challenges include:
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Regioselectivity: Avoiding unwanted substitution patterns during hydroxylation or carbamoylation.
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Protection-Deprotection: Shielding reactive groups (e.g., -OH) during subsequent steps to prevent side reactions.
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Yield Improvement: Reported yields for similar acetanilide syntheses range from 40–60%, necessitating catalyst optimization (e.g., Lewis acids for Friedel-Crafts steps).
Reactivity and Functional Group Interactions
Nucleophilic and Electrophilic Sites
The compound’s reactivity is governed by its functional groups:
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Hydroxyl Group: Acts as a weak acid (pKa ~10) and participates in hydrogen bonding or deprotonation under basic conditions .
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Carbamoyl Group: Undergoes hydrolysis to carboxylic acids in acidic or basic media.
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Acetamido Group: Resistant to hydrolysis under mild conditions but cleavable via strong acids (e.g., HCl, H₂SO₄).
Esterification
The hydroxyl group can be esterified with acyl chlorides (e.g., acetyl chloride) to form aryl esters, though steric hindrance from the methyl group may slow kinetics.
Amide Hydrolysis
Under reflux with 6M HCl, the carbamoyl group hydrolyzes to a carboxylic acid, yielding 5-acetamido-2-hydroxy-3-methylbenzoic acid. This reaction is critical for probing metabolic pathways in pharmaceutical studies .
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